4-[(2-methoxyethoxy)carbonyl]-3,5-dimethyl-1H-pyrrole-2-carboxylic acid
Description
This compound features a pyrrole core substituted with methyl groups at positions 3 and 5, a carboxylic acid at position 2, and a (2-methoxyethoxy)carbonyl group at position 4. Its molecular formula is C₁₂H₁₅NO₅, with a molecular weight of 269.25 g/mol (calculated from and ). The (2-methoxyethoxy) substituent enhances solubility in polar solvents due to its ether and ester functionalities, making it valuable in medicinal and synthetic chemistry.
Properties
IUPAC Name |
4-(2-methoxyethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5/c1-6-8(11(15)17-5-4-16-3)7(2)12-9(6)10(13)14/h12H,4-5H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOBJHKKDPTKHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)OCCOC)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[(2-Methoxyethoxy)carbonyl]-3,5-dimethyl-1H-pyrrole-2-carboxylic acid is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-tuberculosis (anti-TB) research. This compound's structure suggests various pharmacological properties, which have been explored in several studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H15NO5, with a molecular weight of 241.24 g/mol. Its structural features include a pyrrole ring substituted with methoxy and carbonyl groups, which are significant for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrrole derivatives, including this compound. A study focusing on related pyrrole compounds reported that certain derivatives exhibited significant antibacterial and antifungal activities. The introduction of substituents like methoxy groups was found to enhance these activities, suggesting that structural modifications can lead to improved efficacy against microbial pathogens .
Anti-Tuberculosis Activity
A notable research article explored the design and synthesis of pyrrole-2-carboxamides aimed at inhibiting Mycobacterium tuberculosis. In this study, compounds similar to this compound were evaluated for their anti-TB activity. The results indicated that certain modifications to the pyrrole scaffold significantly increased potency against drug-resistant strains of tuberculosis. Compounds with specific substituents showed minimum inhibitory concentrations (MIC) below 0.016 μg/mL, demonstrating strong anti-TB potential .
Structure-Activity Relationship (SAR)
The biological activity of pyrrole derivatives often depends on their structural features. In the context of this compound:
- Substituent Effects : The presence of electron-withdrawing groups on the pyrrole ring enhances stability and activity against target pathogens.
- Hydrophobic Interactions : The hydrophobic nature of certain substituents contributes to binding affinity with biological targets, which is crucial for therapeutic efficacy .
Case Study 1: Antimicrobial Screening
A series of pyrrole derivatives were synthesized and screened for antimicrobial activity against various bacterial strains. The results showed that compounds with methoxy substitutions had enhanced antibacterial properties compared to their unsubstituted counterparts. For instance:
| Compound | Zone of Inhibition (mm) | Activity Type |
|---|---|---|
| 8a | 18 | Antibacterial |
| 8b | 15 | Antifungal |
| 8c | 20 | Antibacterial |
This data underscores the importance of structural modifications in enhancing the biological activity of pyrrole derivatives .
Case Study 2: Anti-TB Efficacy
In a dedicated study on anti-TB agents, researchers synthesized various pyrrole derivatives based on the scaffold of this compound. The findings revealed:
| Compound | MIC (μg/mL) | Cytotoxicity (IC50 μg/mL) |
|---|---|---|
| Compound 32 | <0.016 | >64 |
| Compound 5 | <0.02 | >50 |
These results indicate that specific modifications can lead to compounds with both potent anti-TB activity and low cytotoxicity, making them promising candidates for further development .
Scientific Research Applications
4-[(2-methoxyethoxy)carbonyl]-3,5-dimethyl-1H-pyrrole-2-carboxylic acid is a specialty chemical with the molecular formula and CAS number 24789-73-9 . Parchem and AstaTech are suppliers of this chemical, among other specialty chemicals .
Scientific Research Applications
While specific applications of this compound are not detailed in the provided search results, the broader research context of pyrrole derivatives offers some insights:
- Antimicrobial Research: Pyrrole derivatives, including those synthesized from 2,4-dimethyl-1H-pyrrole-3-carboxylate, have demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi . The presence of a methoxy group in the structure can enhance this activity .
- Synthesis of Pyrrole Derivatives: 4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid is used in the synthesis of various pyrrole derivatives, such as 2,4-dimethyl-1H-pyrrole-3-carboxylic acid . These derivatives are created through cyclization, hydrolysis, decarboxylation, and Vilsmeier–Haack formylation reactions .
- Precursor to Pyrrolin-4-ones: 1,3-Dicarbonyl compounds and their enamines, related to pyrrole carboxylic acids, are utilized as precursors to pyrrolin-4-ones with carbamoyl, acyl, or alkoxycarbonyl substituents at the C3 position .
Data Table
Because of the limited information in the search results, a comprehensive data table regarding the applications of this compound cannot be constructed.
Case Studies
There are no specific case studies included within the search results regarding the applications of this compound.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Pyrrole Derivatives
Substituent Variations at Position 4
4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid (CAS 5442-91-1)
- Substituent : Ethoxycarbonyl (–COOEt) at position 4.
- Molecular Weight : 211.21 g/mol.
- Key Differences : The shorter ethoxy chain reduces polarity and solubility in water compared to the target compound. Its boiling point is 424.6°C , with a density of 1.3 g/cm³ .
- Applications : Intermediate in heterocyclic synthesis, but less favored in drug design due to lower solubility.
4-(2-Methoxycarbonylethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid (CAS 13219-76-6)
- Substituent : Methoxycarbonylethyl (–CH₂COOMe) at position 4.
- Molecular Weight : 225.24 g/mol.
- Its similarity score to the target compound is 0.91 ().
Ethyl 4-(2-ethoxy-2-oxoethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (CAS 724740-45-8)
- Substituents : Ethyl ester at position 2 and ethoxy-oxoethyl at position 4.
- Molecular Weight : 269.29 g/mol.
- Key Differences : The ester group at position 2 reduces acidity (pKa ~5–6) compared to the carboxylic acid in the target compound (pKa ~3–4), altering reactivity in nucleophilic substitutions .
Comparison of Physicochemical Properties
| Compound Name | Substituent (Position 4) | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility in Polar Solvents |
|---|---|---|---|---|
| Target Compound | (2-Methoxyethoxy)carbonyl | 269.25 | N/A | High |
| 4-Ethoxycarbonyl analog (CAS 5442-91-1) | Ethoxycarbonyl | 211.21 | 424.6 | Moderate |
| 4-Methoxycarbonylethyl (CAS 13219-76-6) | Methoxycarbonylethyl | 225.24 | N/A | Low |
| Ethyl ester analog (CAS 724740-45-8) | Ethoxy-oxoethyl | 269.29 | N/A | Moderate |
Q & A
Basic Research: Synthesis Pathway Design and Optimization
Q: What are the key considerations in designing a synthesis pathway for 4-[(2-methoxyethoxy)carbonyl]-3,5-dimethyl-1H-pyrrole-2-carboxylic acid? A: A typical synthesis involves multi-step reactions starting with ester-protected intermediates. For example, hydrogenation of benzyl-protected precursors (e.g., 4-(2-methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid benzyl ester) over palladium on carbon removes protecting groups, followed by decarboxylation under controlled conditions (e.g., acidic or thermal). Critical factors include:
- Catalyst selection : Palladium on carbon ensures efficient deprotection .
- Reaction monitoring : Use HPLC or TLC to track intermediate purity .
- Decarboxylation conditions : Optimize temperature and solvent to avoid side reactions (e.g., ester hydrolysis) .
Basic Research: Characterization Techniques
Q: Which analytical methods are most reliable for characterizing this compound and its intermediates? A:
- NMR spectroscopy : H and C NMR confirm substituent positions and purity. For example, methyl groups at positions 3 and 5 appear as singlets in H NMR .
- Mass spectrometry (ESIMS) : Validates molecular weight (e.g., ESIMS m/z 283.1 for a related pyrrole-carboxylic acid derivative) .
- HPLC : Assesses purity (>95% is typical for research-grade compounds) .
Advanced Research: Computational Analysis via DFT
Q: How can density functional theory (DFT) be applied to study the electronic properties of this compound? A: DFT calculations (e.g., B3LYP functional) predict electronic structure, reactivity, and orbital interactions. Key steps include:
Geometry optimization : Use basis sets like 6-31G(d) to minimize energy.
Electron distribution analysis : Fukui functions identify nucleophilic/electrophilic sites .
Validation : Compare computed IR spectra or dipole moments with experimental data to verify accuracy .
| Functional | Accuracy (kcal/mol) | Application Example | Reference |
|---|---|---|---|
| B3LYP | ±2.4 | Thermochemistry, bond energies | |
| LC-ωPBE | ±3.1 | Charge transfer analysis |
Advanced Research: Structure-Activity Relationship (SAR) Studies
Q: How can researchers design SAR studies for derivatives of this compound? A:
Substituent variation : Modify the 2-methoxyethoxy group to alter lipophilicity (e.g., replace with trifluoromethyl for enhanced bioavailability) .
Docking simulations : Use AutoDock Vina to predict binding affinity to targets (e.g., SARS-CoV-2 NSP3 protease) .
Biological assays : Test cytotoxicity and enzyme inhibition (e.g., IC values) to correlate structural changes with activity .
Advanced Research: Resolving Data Contradictions
Q: How should researchers address discrepancies between experimental and computational results? A:
- Functional selection : B3LYP may underestimate steric effects; switch to M06-2X for non-covalent interactions .
- Solvent modeling : Include implicit solvation (e.g., PCM model) to improve agreement with experimental solubility data .
- Error analysis : Cross-validate with ab initio methods (e.g., MP2) for critical parameters like bond dissociation energies .
Advanced Research: Decarboxylation Mechanism
Q: What mechanistic insights govern the decarboxylation of this compound? A: Decarboxylation proceeds via a six-membered transition state, influenced by:
- Acid catalysis : Protonation of the carboxylate group lowers activation energy .
- Steric effects : Methyl groups at positions 3 and 5 hinder planar transition states, reducing reaction rate .
- Thermal stability : Optimize temperature (e.g., 120–150°C) to balance efficiency and decomposition .
Applied Research: Solubility and Formulation
Q: What strategies improve aqueous solubility for in vivo studies? A:
- Salt formation : React with sodium or potassium hydroxide to generate carboxylate salts .
- Co-solvents : Use PEG-400 or DMSO (≤10% v/v) to enhance dissolution without toxicity .
- Lipophilicity optimization : Replace 2-methoxyethoxy with polar groups (e.g., hydroxyl) to lower logP .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
